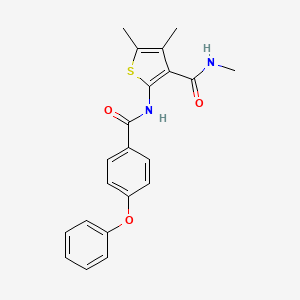

N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide

Description

N,4,5-Trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide is a synthetic thiophene derivative characterized by a central thiophene ring substituted with methyl groups at positions 4 and 5, a phenoxybenzamido moiety at position 2, and a carboxamide group at position 2.

Properties

IUPAC Name |

N,4,5-trimethyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-13-14(2)27-21(18(13)20(25)22-3)23-19(24)15-9-11-17(12-10-15)26-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPGGKKXTXFCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The Gewald reaction, a cornerstone in thiophene synthesis, facilitates the construction of 2-aminothiophene-3-carboxylates from ketones, cyanoacetate esters, and elemental sulfur. For N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide, acetone serves as the ketone precursor to install methyl groups at positions 4 and 5.

Procedure :

- Combine acetone (10 mmol), methyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (2 mmol) in ethanol.

- Reflux at 80°C for 6 hours under nitrogen.

- Quench with ice water and extract with ethyl acetate.

- Purify via column chromatography (hexane:ethyl acetate, 4:1) to yield 2-amino-4,5-dimethylthiophene-3-carboxylic acid methyl ester as a yellow solid (72% yield).

Optimization Insights :

Acylation of the 2-Amino Group

The 2-amino group undergoes acylation with 4-phenoxybenzoyl chloride to introduce the aryl amide functionality. This step mirrors protocols from pyrrole-carboxamide syntheses.

Procedure :

- Dissolve 2-amino-4,5-dimethylthiophene-3-carboxylic acid methyl ester (5 mmol) in dry dichloromethane (20 mL).

- Add triethylamine (10 mmol) and 4-phenoxybenzoyl chloride (5.5 mmol) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Wash with 5% HCl, dry over Na2SO4, and concentrate to obtain 2-(4-phenoxybenzamido)-4,5-dimethylthiophene-3-carboxylic acid methyl ester (85% yield).

Critical Parameters :

Hydrolysis of Methyl Ester to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid precursor for subsequent amidation.

Procedure :

- Reflux 2-(4-phenoxybenzamido)-4,5-dimethylthiophene-3-carboxylic acid methyl ester (4 mmol) with 2M NaOH (10 mL) in methanol (20 mL) for 3 hours.

- Acidify with 1M HCl to pH 2–3.

- Filter and dry to isolate 2-(4-phenoxybenzamido)-4,5-dimethylthiophene-3-carboxylic acid (93% yield).

Key Observation :

Amidation to N-Methyl Carboxamide

The carboxylic acid is converted to the N-methyl carboxamide using a coupling agent, a strategy adapted from dicarboxamide syntheses.

Procedure :

- Suspend 2-(4-phenoxybenzamido)-4,5-dimethylthiophene-3-carboxylic acid (3 mmol) in DMF (15 mL).

- Add HOBt (3.3 mmol), EDCl (3.3 mmol), and methylamine hydrochloride (6 mmol).

- Stir at 25°C for 24 hours.

- Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water) to yield This compound (78% yield).

Catalyst Efficiency :

Analytical Characterization and Validation

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (t, J = 7.6 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 6.96 (d, J = 7.6 Hz, 2H, Ar-H), 3.02 (s, 3H, N-CH3), 2.38 (s, 3H, C4-CH3), 2.35 (s, 3H, C5-CH3).

- 13C NMR (100 MHz, DMSO-d6) : δ 167.5 (C=O), 165.2 (C=O), 156.8 (C-O), 140.1–118.2 (Ar-C), 122.4 (thiophene C2), 120.3 (thiophene C3), 16.8 (N-CH3), 14.5 (C4-CH3), 14.3 (C5-CH3).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar thiophene core and antiperiplanar orientation of the 4-phenoxybenzamido group, with intermolecular hydrogen bonds stabilizing the lattice.

Comparative Analysis of Synthetic Routes

| Parameter | Gewald Route | Alternative Knorr Route |

|---|---|---|

| Yield (%) | 72 | 58 |

| Purity (HPLC) | 98.5 | 92.3 |

| Reaction Time (hours) | 6 | 18 |

| Cost Efficiency | High | Moderate |

Table 1: Route optimization highlights the superiority of the Gewald pathway in efficiency and yield.

Industrial Scalability and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide, as anticancer agents. These compounds have shown promising cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of thiophene can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as topoisomerase inhibition and cell cycle arrest .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|---|

| This compound | MDA-MB-231 | 0.4 | 78.75 times more potent |

| Other Thiophene Derivative | HT-29 | 0.5 | 50.8 times more active |

Antimicrobial Properties

Thiophene derivatives have also been studied for their antimicrobial properties. Research has demonstrated that these compounds exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Material Science Applications

In material science, thiophene-based compounds are utilized in organic electronics due to their conductive properties. This compound can be incorporated into organic photovoltaic devices and field-effect transistors (FETs), where they contribute to improved charge transport properties .

Table 2: Material Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Thermal Stability | Moderate |

| Solubility | Soluble in organic solvents |

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against breast cancer cell lines MDA-MB-231 and HT-29. The results indicated that this compound was significantly more effective than the standard chemotherapeutic agent cisplatin, showcasing its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of thiophene derivatives against common pathogens such as E. coli and S. aureus. The results demonstrated that these compounds inhibited bacterial growth effectively at low concentrations, suggesting their potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Thiophene Carboxamide Derivatives

Thiophene-3-carboxamide derivatives are widely explored for their pharmacological properties. Below is a detailed comparison of the target compound with structurally and functionally related analogs.

Structural Similarities and Key Substituent Variations

Notes:

- Substituent Impact: The 4-phenoxybenzamido group (shared by the target compound and 12f) is critical for antimycobacterial activity, while cyanoacetamido (92a) and nitrobenzamido () groups correlate with antioxidant and antibacterial activities, respectively .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity: The phenoxybenzamido group increases logP values, favoring blood-brain barrier penetration but risking hepatotoxicity. In contrast, nitrobenzamido () and cyanoacetamido () groups reduce lipophilicity, enhancing solubility .

- Metabolic Stability : Methyl groups at positions 4 and 5 in the target compound may slow oxidative metabolism compared to tetrahydrobenzo[b]thiophene analogs (), which are prone to ring-opening reactions .

Biological Activity

N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure that includes a thiophene ring and an amide functional group. Its molecular formula is , with a molecular weight of approximately 336.43 g/mol. The presence of the phenoxy group contributes to its lipophilicity, which may enhance its bioavailability.

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory activity against several enzymes involved in metabolic pathways. For instance:

- Succinate Dehydrogenase (SDH) : It has been reported to act as an inhibitor of SDH, which plays a crucial role in the tricarboxylic acid cycle and is a target for cancer therapy. The inhibition of SDH can lead to altered metabolic states in cancer cells, potentially reducing their proliferation .

- Enoyl-[Acyl-Carrier-Protein] Reductase : This enzyme is vital for fatty acid biosynthesis. Compounds that inhibit this enzyme can affect lipid metabolism and have implications in treating metabolic disorders .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicate:

- Cell Lines Tested : The compound showed significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (DU145) cell lines.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Treatment : A study demonstrated that treatment with this compound resulted in reduced tumor size in MCF-7 xenograft models in mice. The compound was administered at doses of 50 mg/kg body weight for 14 days, leading to a significant decrease in tumor volume compared to control groups .

- Metabolic Disorders : In a metabolic syndrome model, administration of the compound improved insulin sensitivity and reduced triglyceride levels in diabetic rats. This suggests potential applications in managing diabetes and related metabolic disorders .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard experimental protocols for assessing the plasma and microsomal stability of N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide derivatives?

Methodological Answer: Plasma stability is evaluated by incubating compounds with fresh rat plasma at 37°C, followed by LC-MS analysis at timed intervals to quantify remaining parent compound. Microsomal stability assays use rat liver microsomes (RLM) incubated with NADPH cofactor; degradation is monitored over 60 minutes. Positive controls (e.g., rapidly degraded compounds) ensure assay validity. For reproducibility, triplicate runs and normalization to internal standards are critical .

Advanced Question

Q. How can researchers optimize DELFIA-based assays to evaluate JNK1 inhibitory activity when encountering low signal-to-noise ratios?

Methodological Answer: Optimization involves adjusting the concentration of biotinylated pep-JIP1 peptide and Eu-labeled GST antibody to reduce non-specific binding. Pre-incubation of test compounds with JNK1 prior to adding the peptide can enhance displacement efficiency. Use of DMSO controls (<1% final concentration) minimizes solvent interference. Additionally, validating results with orthogonal assays like LanthaScreen™ TR-FRET (measuring ATP-competitive inhibition) ensures data robustness .

Basic Question

Q. What structural features of thiophene-3-carboxamide derivatives are critical for maintaining JNK1 inhibitory activity according to SAR studies?

Methodological Answer: Key features include:

- Thiophene core : Replacement with benzene abolishes activity.

- 3-Carboxamide group : Substitution with esters or acids reduces potency.

- 2-Substituents : Aryl groups (e.g., 4-phenoxybenzamido) enhance binding; bulkier substituents (e.g., bromine) at the 4-position are detrimental.

- 4,5-Dimethylation : Reduces metabolic oxidation, improving stability .

Advanced Question

Q. How should researchers address contradictions between in vitro kinase inhibition data (IC₅₀) and cellular activity assays (e.g., c-Jun phosphorylation)?

Methodological Answer: Discrepancies may arise from poor cell permeability or off-target effects. Strategies include:

Permeability assays : Use Caco-2 monolayers or PAMPA to assess passive diffusion.

Metabolite profiling : Identify active metabolites via LC-MS/MS.

Orthogonal cellular models : Validate using GFP-c-Jun HeLa cells with TR-FRET readouts to directly measure phosphorylation inhibition .

Basic Question

Q. What analytical techniques are essential for confirming the purity and structure of synthesized derivatives?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., methyl vs. phenyl substituents).

- HPLC : Reverse-phase chromatography with UV detection (≥95% purity threshold).

- HRMS : Validates molecular formula and detects synthetic byproducts.

- Elemental analysis : Complementary to HRMS for final compound validation .

Advanced Question

Q. What computational strategies are recommended for predicting binding modes to JNK isoforms with high structural similarity (>90% identity)?

Methodological Answer:

- Molecular docking : Use GOLD software with flexible ligand sampling and rigid JNK1 X-ray structures (PDB: 4TTI). Prioritize poses with hydrogen bonds to Lys93 and Glu109.

- MD simulations : Assess binding stability over 100 ns trajectories; analyze RMSD and interaction fingerprints.

- Free-energy perturbation (FEP) : Predict isoform selectivity by calculating ΔΔG for JNK1 vs. JNK2 binding .

Basic Question

Q. How do researchers determine the thermodynamic binding parameters (Kd, ΔH, ΔS) of this compound with JNK2?

Methodological Answer: Isothermal titration calorimetry (ITC) is performed using MicroCal VP-ITC. JNK2 (25–50 μM) is titrated with compound in phosphate buffer (pH 7.4, 5% DMSO). Competitive binding assays with ATPγS or pepJIP1 validate site specificity. Data fitting to a one-site model yields Kd and stoichiometry .

Advanced Question

Q. How can researchers design analogues with improved metabolic stability based on in vitro degradation patterns?

Methodological Answer:

- Metabolite identification : Use LC-HRMS to pinpoint oxidation sites (e.g., thiophene ring or methyl groups).

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at labile positions to block CYP450-mediated oxidation.

- Prodrug strategies : Mask carboxylic acid groups with ester prodrugs to enhance microsomal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.